molecular formula C16H12FN5O2 B2926018 (4-Fluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1325701-54-9

(4-Fluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2926018
CAS RN: 1325701-54-9
M. Wt: 325.303
InChI Key: DAPILKZLHQVKPS-UHFFFAOYSA-N
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Description

The compound “(4-Fluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a pyrimidinyl group, an oxadiazolyl group, and an azetidinyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of several heterocyclic rings, including a pyrimidine ring and an oxadiazole ring. The fluorophenyl group would add an element of electronegativity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and heterocycles. For example, the pyrimidine ring might undergo reactions at the nitrogen positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine might increase its lipophilicity, potentially influencing its pharmacokinetic properties .

Scientific Research Applications

Synthesis and Characterization

The compound has been a subject of interest in synthetic chemistry, with research focusing on developing novel synthetic routes and characterizations. For example, the process of synthesizing related compounds involves complex reactions that aim to improve the solubility, stability, and biological activity of these molecules. The characterization of such compounds, including their crystal structure and solid-state properties, provides essential insights into their potential applications and functionalities (Butters et al., 2001).

Biological Evaluation

  • Antimicrobial Activity : The compound and its derivatives have been evaluated for their antimicrobial activities against various bacterial and fungal strains. Research has demonstrated their potential as effective agents in combating resistant microbial strains, offering a new avenue for the development of antimicrobial therapies (Gadakh et al., 2010).

  • Cancer Research : Some derivatives have shown promise in cancer research, particularly in inhibiting cancer cell proliferation. The evaluation of these compounds against different cancer cell lines provides valuable data for developing new anticancer agents (Naik et al., 2022).

  • Neurodegenerative Diseases : Research has explored the synthesis of derivatives for imaging in neurodegenerative diseases, such as Parkinson's disease. These studies aim to develop novel PET agents that can help in diagnosing and understanding the progression of such diseases (Wang et al., 2017).

  • Pesticide Development : The structural motifs of this compound have been incorporated into the design of new pesticides. These studies focus on discovering compounds with novel modes of action to combat pesticide resistance, highlighting the importance of such research in agriculture (Liu et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through specific toxicological studies. As with any new compound, appropriate precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Given the presence of functional groups common in medicinal chemistry, it could potentially have therapeutic applications .

properties

IUPAC Name

(4-fluorophenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O2/c17-12-4-2-10(3-5-12)16(23)22-8-11(9-22)15-20-14(21-24-15)13-18-6-1-7-19-13/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPILKZLHQVKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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